molecular formula C12H9BrO4 B043489 4-Bromomethyl-7-acetoxycoumarin CAS No. 2747-04-8

4-Bromomethyl-7-acetoxycoumarin

Cat. No. B043489
CAS RN: 2747-04-8
M. Wt: 297.1 g/mol
InChI Key: YDJFMNSSDOXBSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromomethyl-7-acetoxycoumarin's synthesis involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. An experimental and theoretical study conducted by Erdoğdu, Saǧlam, and Dereli (2015) detailed the structural and spectroscopic analyses of the compound, providing insights into the methodologies for its synthesis through FT-IR, FT-Raman, FT-NMR, and quantum chemical calculations (Erdoğdu, Saǧlam, & Dereli, 2015).

Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-7-acetoxycoumarin has been investigated using various spectroscopic techniques and computational methods. The molecular conformations were computed at the B3LYP/6-311++G(d,p) level of theory, which helped in understanding the molecular geometry, electronic structure, and vibrational characteristics of the molecule (Erdoğdu, Saǧlam, & Dereli, 2015).

Chemical Reactions and Properties

4-Bromomethyl-7-acetoxycoumarin participates in various chemical reactions, including Claisen rearrangement and esterification, due to its active bromomethyl and acetoxyl groups. Ghantwal and Samant (1999) explored its reactivity in Claisen rearrangement, demonstrating its versatility in organic synthesis (Ghantwal & Samant, 1999).

Physical Properties Analysis

The physical properties of 4-Bromomethyl-7-acetoxycoumarin, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in various chemical reactions. Tsuchiya et al. (1982) described a system for high-performance liquid chromatography of carboxylic acids using 4-Bromomethyl-7-acetoxycoumarin as a fluorescence reagent, highlighting its physical properties that are beneficial for chromatographic applications (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

Chemical Properties Analysis

The chemical properties of 4-Bromomethyl-7-acetoxycoumarin, including its reactivity, functional group transformations, and interactions with other molecules, have been extensively studied. Its application in synthesizing various coumarin derivatives showcases its chemical versatility and potential as a building block in organic synthesis. For instance, its use in the synthesis and pharmacological evaluation of novel coumarin derivatives has been documented, illustrating its utility in developing new compounds with potential biological activities (Khan, Khan, & Ali, 2020).

Scientific Research Applications

  • Fluorescent Label for Carboxylic Acids : A study by Farinotti et al. (1983) noted that 4-bromomethyl-6,7-dimethoxycoumarin is a highly sensitive fluorescent label for carboxylic acids. This allows for the sensitive evaluation of picomole amounts by liquid chromatography using fluorescence detection (Farinotti et al., 1983).

  • Prostaglandin Analysis : Tsuchiya et al. (1982) developed a sensitive high-performance liquid chromatographic method using 4-bromomethyl-7-acetoxycoumarin for the analysis of prostaglandins, particularly in human seminal fluid, with a detection limit of about 10 fmol (Tsuchiya et al., 1982).

  • Detection of Low Femtomole Levels of Carboxylic Acids : Another study by Tsuchiya et al. (1982) highlighted a system for high-performance liquid chromatography of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin (Br-Mac), which allows for the detection of low femtomole levels of these acids with minimal variation in peak areas (Tsuchiya et al., 1982).

  • Derivatizing Reagent for Fatty Acids : Ertel and Carstensen (1987) reported that 4-bromomethyl-7-methoxycoumarin could be used as a derivatizing reagent for fatty acids, but its utility is limited due to its susceptibility to base-catalyzed solvolysis (Ertel & Carstensen, 1987).

  • Anti-Proliferative Activity Against Cancer Cell Lines : Simpson et al. (1998) found that 7-methoxy-4-bromomethylcoumarin shows profound anti-proliferative activity against murine adenocarcinoma cell lines, likely due to its alkylating ability (Simpson et al., 1998).

  • Selective Estrogen Receptor Modulation : Li et al. (2006) demonstrated that selective bromination of 4-methyl-3,7-substituted coumarins can be scaled up to produce unsymmetrical benzopyranobenzopyran compounds, useful for selective estrogen receptor modulation (Li et al., 2006).

  • Anticancer Agents : A study by Miri et al. (2016) indicated that 4-methylcoumarin derivatives show potential as novel anticancer agents, with certain compounds demonstrating promising cytotoxic activities against various cell lines (Miri et al., 2016).

  • Antibacterial Activity : Research by Khan et al. (2020) showed that novel coumarin derivatives exhibit antibacterial activity against several bacterial species (Khan et al., 2020).

  • Alzheimer’s Disease Research : A study by Narayanan et al. (2021) found that certain derivatives of 4-methyl 7-hydroxy coumarin, specifically compound D1, show promising properties against Alzheimer’s disease, including antioxidant and enzyme inhibitory activities, as well as improved memory and learning in comparison to donepezil (Narayanan et al., 2021).

Safety And Hazards

The safety data sheet for 7-ACETOXY-4-BROMOMETHYLCOUMARIN indicates that it may be corrosive to metals and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

[4-(bromomethyl)-2-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJFMNSSDOXBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181894
Record name 4-Bromomethyl-7-acetoxycoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-7-acetoxycoumarin

CAS RN

2747-04-8
Record name 4-Bromomethyl-7-acetoxycoumarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-7-acetoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Acetoxy-4-(bromomethyl)coumarin
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Record name 7-Acetoxy-4-bromomethylcoumarin
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Synthesis routes and methods

Procedure details

A quaternary ammonium salt of dimethylaminopropylmethacrylamide (DMAPMA) and 4-(bromomethyl)-7-acetoxycoumarin was synthesized in the following manner. One gram of 4-(bromomethyl)-7-acetoxycoumarin (available from TCI America; Portland, Oreg.), (3.36 mmol) was charged to a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser. Enough acetone (reagent grade or better) to dissolve the material at reflux was added (about 40 mL). N,N-Dimethylaminopropylmethacrylamide (DMAPMA, available from Rohm Tech. Inc.; Malden, Mass.), 1.43 g (2.5 equivalents) was dissolved in about 10 mL of acetone. 4-Methoxyphenol (available from Aldrich; Milwaukee, Wis.), 20 mg, was added to the DMAPMA/acetone solution, and this solution was added dropwise to the 4-(bromomethyl)-7-acetoxycoumarin using an addition funnel over the course of about 10 minutes. The reaction mixture was maintained at reflux for 2 hours, after which time the solution was allowed to cool to room temperature. Left to stand overnight, the product crystallized from the reaction mixture to form a fine white powder that was easily collected by filtration (1.53 g), and characterized by NMR.
Quantity
3.36 mmol
Type
reactant
Reaction Step One
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N,N-Dimethylaminopropylmethacrylamide
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10 mL
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Reaction Step Three
Name
DMAPMA acetone
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
H Tsuchiya, T Hayashi, H Naruse, N Takagi - Journal of Chromatography A, 1982 - Elsevier
A sytem for the high-performance liquid chromatography of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as the fluorescence reagents is described. Br-Mac reacts …
Number of citations: 125 www.sciencedirect.com
H Tsuchiya, T Hayashi, H Naruse, N Takagi - Journal of Chromatography B …, 1982 - Elsevier
High-performance liquid chromatography of prostaglandins is developed in which a fluorescence reagent, 4-bromomethyl-7-acetoxycoumarin is used to perform the high-sensitivity …
Number of citations: 53 www.sciencedirect.com
RA Kelly, DS O'Hara, V Kelley - Journal of Chromatography B: Biomedical …, 1987 - Elsevier
… the sensitivity of detection, the compounds with acyl groups containing carboxylic acids were derivatized with the highly fluorescent compound, 4-bromomethyl-7-acetoxycoumarin. All …
Number of citations: 30 www.sciencedirect.com
JH Wolf, J Korf - Journal of pharmaceutical and biomedical analysis, 1992 - Elsevier
A major part of modern analytical problem solving deals with the trace level determination of organic compounds and contaminants in biomedical, food and environmental samples. In …
Number of citations: 40 www.sciencedirect.com
H Naganuma, Y Kawahara - Journal of Chromatography A, 1989 - Elsevier
A fluorescence labelling reagent, 4-bromomethyl-6,7-methylenedioxycoumarin (BrMDC), was synthesized from sesamol and citric acid by Pechman condensation followed by …
Number of citations: 30 www.sciencedirect.com
T Furuta, M Iwamura - Methods in enzymology, 1998 - Elsevier
… The synthesis of PCM-cAMP proceeds with modest yield (22%) using the corresponding bromide that was prepared from commercially available 4-bromomethyl7-acetoxycoumarin. …
Number of citations: 64 www.sciencedirect.com
ML Grayeski, JK DeVasto - Analytical Chemistry, 1987 - ACS Publications
4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc), 7-(dlethylamlno) coumarln-3-carbohydrazide (DCCH), and 7-(dlethyl-amlno)-3-[4-((iodoacetyl) amlno) phenyl]-4-methylcoumarln (DCIA…
Number of citations: 59 pubs.acs.org
YM Lee, H Nakamura, T Nakajima - Analytical sciences, 1989 - jstage.jst.go.jp
… anthryldiazomethane2, 9,10-diaminophenanthrene3, 9-(chloromethyl)anthracene4, 4-bromomethyl-6,7-dimethoxycoumarin5,1-bromoacetylpyrene6, 4-bromomethyl-7-acetoxycoumarin'…
Number of citations: 18 www.jstage.jst.go.jp
SR Hagen, JD Thompson - Journal of Chromatography A, 1995 - Elsevier
… prior to HPLC analysis with a UV reagent, p-bromophenacylbromide (PBPB), and three fluorescent reagents, 4-bromomethyl-6,7-dimethoxycoumarin, 4bromomethyl-7-acetoxycoumarin …
Number of citations: 28 www.sciencedirect.com
DE Richardson, JB Bremmer, BV O'Grady - Journal of Chromatography A, 1992 - Elsevier
… and 4-bromomethyl-7-acetoxycoumarin … 1 -methyl-2( 1 H)-quinoxalinone [33], and 4-bromomethyl-7-acetoxycoumarin (4BrMAC) [34,35] to form fluorescent derivatives of carboxylic …
Number of citations: 31 www.sciencedirect.com

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